molecular formula C11H14N4O B180067 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 185961-99-3

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B180067
M. Wt: 218.26 g/mol
InChI Key: NNTFPLKBXGDCPG-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

A solution of tert-butyl 4-(2,3-dihydro-2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (3.39 g, 10.7 mmol) in 2N HCl in Et2O (20 ml) was stirred from 0° C. to RT over 2 h. The solvent was evaporated and the residue triturated with Et2O, filtered washed with Et2O and dried to give the bis-HCl Salt of the desired product (2.62 g). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=219; tR=0.36.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[N:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.[ClH:24]>CCOCC>[ClH:24].[NH:14]1[CH2:13][CH2:12][CH:11]([N:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:2]2=[O:1])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.